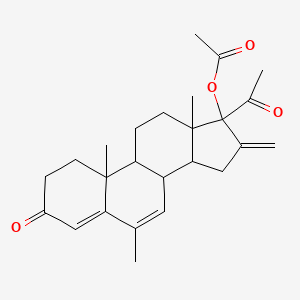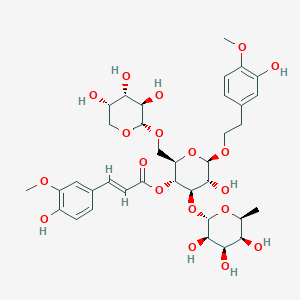
Angoroside-C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angoroside-C is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. This compound is known for its various pharmacological properties, including preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and exhibiting anti-platelet aggregation, hepatoprotective, and anti-nephritis effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Angoroside-C can be extracted from Scrophularia ningpoensis using various methods. One effective method is infrared-assisted extraction (IRAE) followed by high-performance liquid chromatography (HPLC). The optimal extraction conditions include using 37.5% ethanol as the solvent, a solid/liquid ratio of 1:25, an illumination time of 10 minutes, and a distance of 3 cm between the infrared lamp and the round-bottom flask .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Scrophularia ningpoensis using optimized IRAE-HPLC methods. This approach ensures a high yield and purity of the compound, making it suitable for further pharmacological studies and applications .
Chemical Reactions Analysis
Types of Reactions
Angoroside-C undergoes various metabolic reactions, including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . These reactions are crucial for its metabolism and bioavailability in vivo.
Common Reagents and Conditions
The metabolic reactions of this compound are facilitated by enzymes present in the body. For instance, hydrolysis and reduction reactions occur in the presence of specific hydrolases and reductases, respectively. Methylation and sulfation reactions involve methyltransferases and sulfotransferases .
Major Products Formed
The major metabolites of this compound include ferulic acid and various sulfate and glucuronide conjugates. These metabolites are formed through the aforementioned metabolic reactions and play a significant role in the compound’s pharmacological effects .
Scientific Research Applications
Mechanism of Action
Angoroside-C exerts its effects through various molecular targets and pathways. It has been shown to decrease the levels of angiotensin II (Ang II) and attenuate the mRNA expressions of endothelin 1 (ET-1) and transforming growth factor β1 (TGF-β1). These actions contribute to its beneficial effects against ventricular remodeling and heart failure .
Comparison with Similar Compounds
Angoroside-C is often compared with other phenylpropanoid glycosides, such as acteoside, harpagoside, and cinnamic acid. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its specific effects on cardiovascular health and its extensive metabolic profile .
List of Similar Compounds
- Acteoside
- Harpagoside
- Cinnamic acid
This compound stands out due to its unique combination of pharmacological effects and its potential for therapeutic applications in various medical conditions.
Properties
Molecular Formula |
C36H48O19 |
|---|---|
Molecular Weight |
784.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |
InChI Key |
KLQXMRBGMLHBBQ-FUNGFBQYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





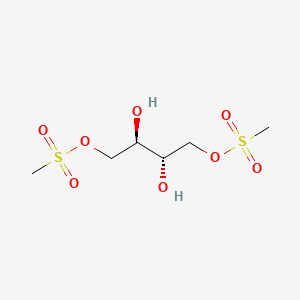
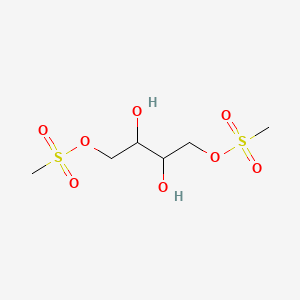
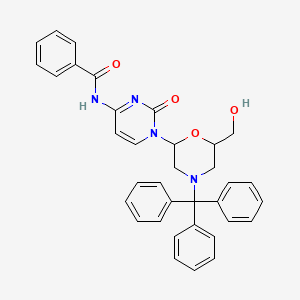
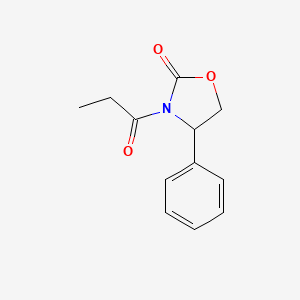

![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)

![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)

